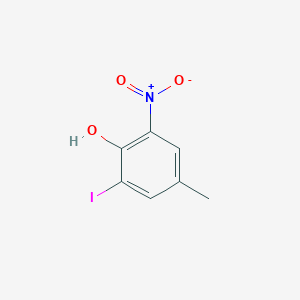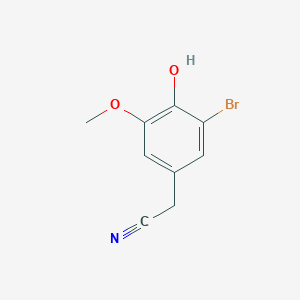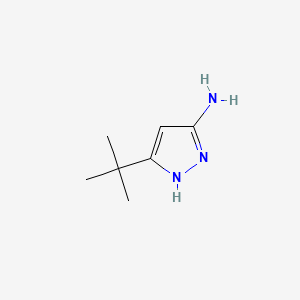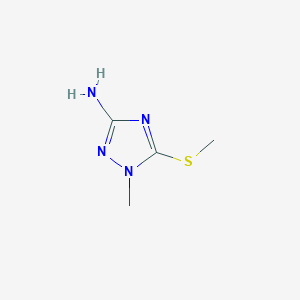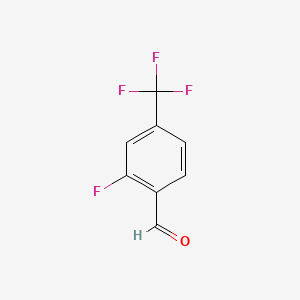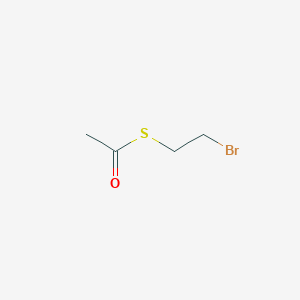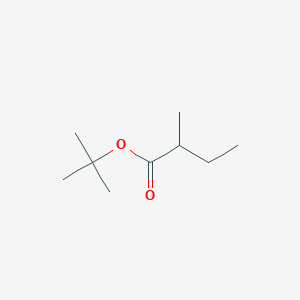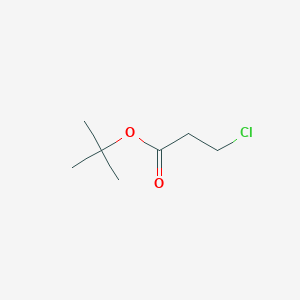
1-Cyclopropylpropan-2-one
説明
Synthesis Analysis
The synthesis of compounds related to 1-Cyclopropylpropan-2-one involves several strategies, including the use of 1-(aminomethyl)cyclopropanecarboxylic acid derived from cyanoacetate and dibromoethane. This compound serves as a precursor for the synthesis of β-oligopeptides, showcasing the versatile synthetic applications of cyclopropyl-containing compounds (Abele, Seiler, & Seebach, 1999).
Molecular Structure Analysis
The molecular structure of 2-cyclopropylpropene has been determined by gas electron diffraction, revealing major and minor conformers in the gas phase. This analysis provides insight into the molecular geometry and conformer distribution of cyclopropyl-containing compounds, which is essential for understanding their chemical behavior (Konaka, Suga, & Kimura, 1983).
Chemical Reactions and Properties
Cyclopropyl compounds exhibit diverse reactivity patterns in chemical reactions. For example, 1,1-Cyclopropane aminoketones can be efficiently synthesized through the tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, highlighting the synthetic utility of cyclopropyl groups in complex molecule construction (Mao, Qu, Zhao, & Lin, 2012).
Physical Properties Analysis
The physical properties of cyclopropyl compounds are influenced by their unique structure. The electron diffraction study mentioned above provides valuable information on the geometrical parameters that define the physical characteristics of these molecules, such as bond lengths and angles, contributing to their physical property profile.
Chemical Properties Analysis
The chemical properties of 1-Cyclopropylpropan-2-one derivatives can be explored through their reactions and stability. For instance, the study on one-electron oxidation of cyclopropanecarboxylic acids reveals insights into the reactivity and stability of cyclopropyl-containing compounds under oxidative conditions, highlighting their potential chemical versatility (Bietti & Capone, 2008).
科学的研究の応用
Synthesis and Chemical Reactions
Bi(cyclopropylidenes) Synthesis : A study demonstrated the synthesis of bi(cyclopropylidenes) using 1-Bromo-1-lithiocyclopropanes and CuCl2. This research highlights a method for producing previously unknown compounds in a simple one-pot reaction (Borer & Neuenschwander, 1997).
Alkane Hydroxylation : Research on the oxidation of 2-cyclopropylpropane to 2-cyclopropyl-propan-2-ol using dimethyldioxirane (DMD) was conducted, providing insights into non-radical chain reactions in alkane hydroxylation (Vanni et al., 1995).
Cyclopropane Formation : A study on the reduction of 2-substituted 1,3-diiodopropane derivatives to form substituted cyclopropanes provides insights into homolytic substitution reactions of 3-iodopropyl radicals (Curran & Gabarda, 1999).
Synthesis of Alkoxymorphinans : The synthesis of (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a selective mu opioid receptor antagonist, was achieved using 4,14-dimethoxy-N-methylmorphinan-6-one as a starting material. This research provides insights into the synthesis of complex opioid receptor antagonists (Schmidhammer et al., 1989).
Malonoyl Peroxides in Alkene Dihydroxylation : A study explored the use of cyclopropyl malonoyl peroxide for the dihydroxylation of alkenes, demonstrating its effectiveness and proposing a mechanism consistent with experimental findings (Griffith et al., 2010).
Applications in Organic Chemistry and Catalysis
Synthesis of 2-Aminothiazoles and 2-Aminoselenazoles : The synthesis of these compounds via Meerwein Arylation of Alkyl Vinyl Ketones using 3-aryl-2-bromo-1-cyclopropylpropan-1-ones is significant in the creation of new organic compounds (Ostapiuk et al., 2022).
Chiral Ligands in Asymmetric Catalysis : New chiral C2-symmetric ligands containing binaphthyl units linked by a bipyridyl bridge were studied for their catalytic activities in the asymmetric alkylation of aromatic aldehydes (Bai et al., 2005).
Gold(I)-Catalyzed Ring Expansion of Cyclopropanols : Theoretical calculations were conducted to understand the mechanism of gold(I)-catalyzed ring expansion reactions of cyclopropanols, providing insights into reaction mechanisms and conditions (Sordo & Ardura, 2008).
Safety and Hazards
作用機序
Biochemical Pathways
The biochemical pathways affected by 1-Cyclopropylpropan-2-one are currently unknown. Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not
Pharmacokinetics
Its lipophilicity (log Po/w) ranges from 1.0 to 1.65, suggesting moderate lipophilicity . These properties may impact the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with targets. For 1-Cyclopropylpropan-2-one, it is recommended to be stored sealed in dry conditions at 2-8°C . .
特性
IUPAC Name |
1-cyclopropylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(7)4-6-2-3-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNXHXGIKSAADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336883 | |
| Record name | 1-cyclopropylpropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylpropan-2-one | |
CAS RN |
4160-75-2 | |
| Record name | 1-Cyclopropyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-cyclopropylpropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



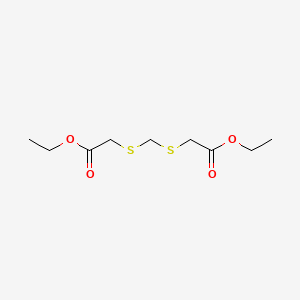
![9-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1268067.png)
![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)
